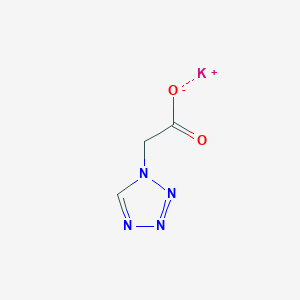

Potassium 1-tetrazolacetate

Description

Historical Trajectory of Tetrazole Synthesis and Derivatization

The journey of tetrazole chemistry began in 1885 when the Swedish chemist J.A. Bladin first synthesized a derivative, 2-cyanophenyl-5-phenyltetrazole. nih.govresearchgate.net However, it was not until the mid-20th century that research into tetrazole compounds gained significant momentum, driven by their potential applications in various scientific fields. nih.gov

Early synthetic methods for the tetrazole ring were often cumbersome. One of the most fundamental and enduring methods for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between nitriles and azides, a method first described by Hantzsch and Vagt in 1901. nih.gov This reaction involves the addition of an azide (B81097), such as hydrazoic acid, to a nitrile. nih.gov

The synthesis of 1-substituted tetrazoles has been achieved through various routes, including the acid-catalyzed cycloaddition of hydrazoic acid or trimethylsilyl (B98337) azide with isocyanides. scirp.org Another common approach involves the cyclization of primary amines with an orthoester, like triethyl orthoformate, and sodium azide in the presence of an acid catalyst. scirp.orgorganic-chemistry.org Over the years, a variety of catalysts have been developed to improve the efficiency and conditions of these reactions, including ytterbium triflate and iron(III) chloride. scirp.orgorganic-chemistry.org

The synthesis of 1,5-disubstituted tetrazoles has also been extensively explored. These can be prepared by reacting substituted diphenyl acetonitriles with sodium azide and triethylamine (B128534) hydrochloride. nih.gov More recent methods have focused on developing one-pot, multicomponent reactions to construct these complex structures with high efficiency. beilstein-journals.org For instance, the Ugi-azide reaction has become a powerful tool for generating a diverse range of 1,5-disubstituted tetrazoles. nih.gov The historical development of these synthetic methodologies has been crucial in making a wide array of tetrazole derivatives accessible for research and development.

Contemporary Significance of Tetrazolyl Compounds in Chemical Research

Tetrazolyl compounds have emerged as highly significant scaffolds in modern chemical research, primarily due to their versatile applications in medicinal chemistry and materials science. lifechemicals.comnih.gov The tetrazole ring is a key component in numerous marketed drugs, demonstrating a wide range of biological activities including antibacterial, antihypertensive, anticancer, and antifungal properties. lifechemicals.comtandfonline.com

A primary reason for the widespread use of tetrazoles in medicinal chemistry is their role as a bioisostere for the carboxylic acid group. nih.govnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The tetrazole ring has a pKa value comparable to that of a carboxylic acid, and it is deprotonated at physiological pH. wikipedia.orgcambridgemedchemconsulting.com This allows it to mimic the interactions of a carboxylic acid with biological targets, such as enzymes and receptors. nih.gov However, the tetrazole group is often more metabolically stable than a carboxylic acid, which can lead to improved pharmacokinetic properties of a drug. tandfonline.com A notable example is the angiotensin II receptor blocker Losartan, where a tetrazole ring serves as a key functional group. lifechemicals.com

Beyond medicinal applications, tetrazole derivatives are also investigated for their use in materials science. Their high nitrogen content makes them energetic materials, and they are explored as components in propellants and explosives. wikipedia.org The ability of the nitrogen atoms in the tetrazole ring to coordinate with metal ions has led to the development of metal-organic frameworks (MOFs) with applications in gas storage and catalysis. lifechemicals.com Furthermore, synthetic polymers containing tetrazole fragments are being investigated as highly prospective materials, for instance, for carbon dioxide capture. lifechemicals.com

Structural and Electronic Characteristics of the Tetrazole Nucleus

The tetrazole ring is a five-membered aromatic heterocycle with the molecular formula CH₂N₄. wikipedia.org Three tautomeric isomers of the parent tetrazole exist: 1H-tetrazole, 2H-tetrazole, and the nonaromatic 5H-tetrazole. wikipedia.org The 1H- and 2H-isomers are the most common and are in equilibrium, with the 1H-tautomer generally being predominant in the solid phase and in solution, while the 2H-tautomer is more stable in the gas phase. nih.govwikipedia.org

The tetrazole ring is planar, a feature that has been confirmed by X-ray diffraction studies. mdpi.com This planarity, along with the presence of 6 π-electrons, contributes to the aromaticity and stability of the 1H- and 2H-isomers. wikipedia.org The high nitrogen content and the delocalization of electrons within the ring give tetrazoles unique electronic properties. The nitrogen atoms act as electron-donating groups, making the ring electron-rich. nih.gov This electron-rich nature influences the reactivity of the tetrazole ring, particularly its ability to participate in N-substitution reactions where the nitrogen atoms act as nucleophiles. numberanalytics.com

The electronic properties of the tetrazole ring can be significantly influenced by the nature of the substituents attached to it. Electron-withdrawing or electron-donating groups can alter the electron density distribution within the ring, which in turn affects its acidity, basicity, and reactivity in chemical reactions. researchgate.net The ability of the tetrazole ring to form hydrogen bonds is also a critical aspect of its chemistry, particularly in its role as a bioisostere. researchgate.net The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, and these interactions are crucial for the binding of tetrazole-containing molecules to biological targets. researchgate.net

Table 1: General Properties of the Tetrazole Nucleus

| Property | Description |

|---|---|

| Molecular Formula | CH₂N₄ |

| Molar Mass | 70.05 g/mol |

| Appearance | Whitish crystalline powder |

| Isomerism | Exists as 1H, 2H, and 5H tautomers |

| Aromaticity | 1H and 2H isomers are aromatic (6 π-electrons) |

| Acidity (pKa) | ~4.9 (comparable to carboxylic acids) |

| Key Feature | High nitrogen content |

Data sourced from multiple scientific resources. wikipedia.org

Research Rationale for Potassium 1-Tetrazolacetate Investigations

The specific investigation into this compound stems from its potential utility as a building block in organic synthesis and as a precursor for more complex molecules with desired properties. The rationale for its study can be broken down into several key areas:

Convenient Starting Material: Potassium salts of organic compounds are often used in synthesis due to their stability and ease of handling compared to the free acid. This compound provides a readily available source of the 1-tetrazolacetate anion, which can then be used in various chemical transformations. The synthesis of related potassium salts, such as potassium hydrotris(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)borate, highlights the utility of potassium salts as stable, isolable intermediates. zu.edu.ly

Introduction of the Tetrazolylacetic Acid Moiety: The 1-tetrazolylacetic acid moiety is a valuable pharmacophore in drug design. By using this compound, chemists can conveniently introduce this group into a target molecule. This is particularly relevant in the development of new therapeutic agents where the tetrazole ring acts as a bioisostere for a carboxylic acid, potentially improving the drug's efficacy and pharmacokinetic profile.

Exploration of Reaction Chemistry: Research into the reactions of this compound allows for the exploration of new synthetic methodologies. For example, it can be used as a nucleophile in substitution reactions to create a variety of 1-substituted tetrazole derivatives. Understanding the reactivity of this specific salt contributes to the broader field of tetrazole chemistry and enables the design of novel synthetic routes.

Development of Novel Materials: The tetrazole ring is a key component in energetic materials and functional polymers. lifechemicals.comwikipedia.org this compound could serve as a precursor for the synthesis of new polymers or metal-organic frameworks with specific properties. The acetate (B1210297) group provides a handle for further functionalization and polymerization.

While detailed research findings specifically on this compound are not widely published in mainstream literature, its investigation is a logical step in the broader context of tetrazole chemistry. The synthesis and characterization of such simple salts are fundamental to enabling the more complex and application-driven research in medicinal and materials chemistry.

Table 2: Investigational Context of this compound

| Research Area | Rationale for Investigation |

|---|---|

| Organic Synthesis | Stable and convenient source of the 1-tetrazolacetate anion for use as a building block. |

| Medicinal Chemistry | Precursor for introducing the 1-tetrazolylacetic acid moiety, a known pharmacophore, into potential drug candidates. |

| Reaction Discovery | Exploration of the reactivity of the 1-tetrazolacetate anion to develop new synthetic methods. |

| Materials Science | Potential starting material for the synthesis of novel polymers and metal-organic frameworks containing the tetrazole ring. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-(tetrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2.K/c8-3(9)1-7-2-4-5-6-7;/h2H,1H2,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBMARJJRFWCEV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3KN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization of Potassium 1 Tetrazolacetate

Single-Crystal X-ray Diffraction Analysis for Molecular and Crystal Structure Elucidation

Expected Research Findings: Analysis of a suitable single crystal of Potassium 1-tetrazolacetate would yield a detailed crystallographic information file (CIF). From this, a data table could be constructed, outlining key parameters that describe the unit cell and the arrangement of the ions.

Representative Data Table for Single-Crystal X-ray Diffraction: Since specific data for this compound is unavailable, the following table illustrates the typical parameters that would be reported.

| Parameter | Expected Value/Information |

| Chemical Formula | C₂H₂KN₄O₂ |

| Formula Weight | 165.17 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, Pnma) |

| Unit Cell Dimensions (a, b, c) | To be determined (in Å) |

| Unit Cell Angles (α, β, γ) | To be determined (in °) |

| Unit Cell Volume (V) | To be determined (in ų) |

| Z (Formula units per cell) | To be determined |

| Calculated Density | To be determined (in g/cm³) |

| Bond lengths | K-O, K-N, N-N, N-C, C-C, C=O, C-H distances (in Å) |

| Bond angles | Angles defining the geometry of the anion and the coordination of the potassium ion (in °) |

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis (e.g., ¹H, ¹³C, ¹⁵N NMR)

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. materialsproject.org For this compound, ¹H, ¹³C, and ¹⁵N NMR would provide information about the structure of the 1-tetrazolacetate anion in solution.

Expected Research Findings:

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methylene (B1212753) (-CH₂-) protons. The chemical shift of this peak would be influenced by the adjacent tetrazole and carboxylate groups.

¹³C NMR: The carbon NMR spectrum would display signals for the methylene carbon, the tetrazole ring carbon, and the carboxylate carbon. The positions of these signals provide insight into the electronic environment of each carbon atom. bhu.ac.in

¹⁵N NMR: The nitrogen NMR spectrum is particularly informative for this compound, as it would show distinct signals for each of the four nitrogen atoms in the tetrazole ring, confirming their non-equivalence. wikipedia.org The chemical shifts are highly sensitive to the electronic structure of the heterocyclic ring. wikipedia.org

Representative Data Tables for NMR Spectroscopy: The tables below are illustrative of the data that would be collected. The chemical shifts (δ) are reported in parts per million (ppm) and would be referenced to a standard.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Value to be determined | -CH₂- |

| Value to be determined | Tetrazole C5 |

¹⁵N NMR Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Value to be determined | N1 |

| Value to be determined | N2 |

| Value to be determined | N3 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. bruker.com These methods provide a characteristic "fingerprint" for the compound, allowing for the identification of functional groups. materialsproject.org

Expected Research Findings: The IR and Raman spectra of this compound would be expected to show characteristic absorption or scattering bands for the carboxylate group (asymmetric and symmetric stretches), the C-H bonds of the methylene group, and various stretching and bending modes of the tetrazole ring. The presence of both ionic (K⁺ and ⁻OOC) and covalent bonds would be reflected in the spectra.

Representative Data Table for Vibrational Spectroscopy: This table presents the types of vibrational frequencies that would be observed and their assignments.

| Wavenumber (cm⁻¹) IR | Wavenumber (cm⁻¹) Raman | Assignment |

| Value to be determined | Value to be determined | ν(C-H) stretch of -CH₂- |

| Value to be determined | Value to be determined | ν_as(COO⁻) asymmetric stretch |

| Value to be determined | Value to be determined | ν_s(COO⁻) symmetric stretch |

| Value to be determined | Value to be determined | ν(N=N) tetrazole ring stretch |

| Value to be determined | Value to be determined | ν(N-N) tetrazole ring stretch |

| Value to be determined | Value to be determined | ν(C-N) tetrazole ring stretch |

| Value to be determined | Value to be determined | Ring bending and deformation modes |

| Value to be determined | Value to be determined | δ(CH₂) scissoring/bending |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This is essential for verifying the empirical formula and purity of a synthesized sample of this compound.

Expected Research Findings: The experimentally determined weight percentages of carbon, hydrogen, nitrogen, and potassium should closely match the theoretical values calculated from the chemical formula C₂H₂KN₄O₂.

Representative Data Table for Elemental Analysis:

| Element | Theoretical Mass % | Experimental Mass % |

| Carbon (C) | 14.54 | Value to be determined |

| Hydrogen (H) | 1.22 | Value to be determined |

| Nitrogen (N) | 33.91 | Value to be determined |

| Potassium (K) | 23.67 | Value to be determined |

| Oxygen (O) | 19.37 | (by difference) |

Computational Chemistry and Theoretical Investigations of Potassium 1 Tetrazolacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of potassium 1-tetrazolacetate. Density Functional Theory (DFT) and ab initio methods are at the forefront of these computational investigations, offering a balance between accuracy and computational cost.

Density Functional Theory (DFT): DFT has become a popular method for studying the electronic structure of molecules like this compound. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT can efficiently predict geometric parameters, reaction energies, and vibrational frequencies. researchgate.net For the 1-tetrazolacetate anion, DFT calculations, often employing hybrid functionals like B3LYP, can elucidate the distribution of electrons within the molecule, highlighting the delocalization of negative charge across the carboxylate group and the tetrazole ring. iastate.edu This is crucial for understanding its coordination with the potassium cation.

Ab Initio Methods: Ab initio calculations, which are based on first principles without empirical parameterization, provide a higher level of theory. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer more accurate descriptions of electron correlation, which is important for predicting subtle electronic effects and intermolecular interactions. acs.orgnih.gov For this compound, ab initio methods can be used to refine the geometries obtained from DFT and to calculate more precise binding energies between the potassium cation and the 1-tetrazolacetate anion.

The reactivity of this compound can be predicted by examining various descriptors derived from these quantum chemical calculations. The electrophilicity index, for instance, can provide insights into the compound's susceptibility to nucleophilic attack. nih.govresearchgate.net These theoretical predictions are invaluable for designing new synthetic routes and understanding the compound's role in chemical reactions.

Illustrative Data Table: Comparison of DFT and Ab Initio Methods for 1-Tetrazolacetate Anion

Disclaimer: The following data is illustrative and intended to represent typical outputs from computational chemistry studies. It is not based on published experimental or computational results for this compound.

| Parameter | DFT (B3LYP/6-311+G**) | Ab Initio (MP2/aug-cc-pVTZ) |

| Total Energy (Hartree) | -468.725 | -468.950 |

| HOMO Energy (eV) | -3.45 | -3.60 |

| LUMO Energy (eV) | 1.25 | 1.10 |

| Dipole Moment (Debye) | 5.80 | 5.95 |

Analysis of Molecular Orbitals and Charge Distribution

The molecular orbitals (MOs) of the 1-tetrazolacetate anion, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its chemical behavior. The energy and spatial distribution of these frontier orbitals dictate the molecule's reactivity. bartleby.com

The HOMO is typically localized on the carboxylate group and the nitrogen atoms of the tetrazole ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the π-system of the tetrazole ring, suggesting these are the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. acs.org

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the charge distribution within the 1-tetrazolacetate anion. chemrxiv.org This analysis provides a detailed picture of the electron density on each atom, revealing the extent of charge delocalization. In the carboxylate group, the negative charge is shared between the two oxygen atoms due to resonance, which contributes to the stability of the anion. wikipedia.orgechemi.com The tetrazole ring also exhibits significant charge delocalization among its nitrogen and carbon atoms. wikipedia.orgnih.gov

Illustrative Data Table: Natural Population Analysis (NPA) Charges on Selected Atoms of 1-Tetrazolacetate Anion

Disclaimer: The following data is illustrative and intended to represent typical outputs from computational chemistry studies. It is not based on published experimental or computational results for this compound.

| Atom | NPA Charge (a.u.) |

| O1 (carboxylate) | -0.78 |

| O2 (carboxylate) | -0.79 |

| C (carboxylate) | +0.85 |

| N1 (tetrazole) | -0.45 |

| N2 (tetrazole) | -0.38 |

| N3 (tetrazole) | -0.42 |

| N4 (tetrazole) | -0.35 |

| C (tetrazole) | +0.30 |

Conformational Landscape and Energetic Profiling

The 1-tetrazolacetate anion possesses conformational flexibility due to the rotation around the single bond connecting the acetate (B1210297) group to the tetrazole ring. nih.gov Understanding the conformational landscape and the relative energies of different conformers is crucial for predicting the molecule's preferred shape and its interaction with the potassium cation. researchgate.net

Computational methods can be used to perform a systematic scan of the potential energy surface (PES) by rotating the dihedral angle between the carboxylate group and the tetrazole ring. acs.orgchemistrysteps.com This analysis reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. The results of such studies indicate which conformations are most likely to be present at a given temperature. The interaction with the potassium cation can also influence the conformational preference of the anion. aip.orgresearchgate.net

Illustrative Data Table: Relative Energies of 1-Tetrazolacetate Anion Conformers

Disclaimer: The following data is illustrative and intended to represent typical outputs from computational chemistry studies. It is not based on published experimental or computational results for this compound.

| Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Conformation |

| 0° | 2.5 | Eclipsed (Transition State) |

| 60° | 0.8 | Gauche |

| 120° | 1.5 | Partially Eclipsed |

| 180° | 0.0 | Anti (Global Minimum) |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. researchgate.netresearchgate.net

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of the 1-tetrazolacetate anion. iastate.eduamanote.com By calculating the harmonic frequencies and applying appropriate scaling factors, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net This allows for the assignment of experimental spectral bands to specific vibrational modes, such as the symmetric and asymmetric stretching of the carboxylate group and the various ring vibrations of the tetrazole moiety.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted using quantum chemical calculations, typically with the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H, ¹³C, and ¹⁵N NMR spectra can be obtained. Comparing these predicted spectra with experimental data helps in the structural elucidation of this compound and in understanding the electronic environment around each atom. nih.gov

Illustrative Data Table: Predicted vs. Experimental Vibrational Frequencies for Key Modes of 1-Tetrazolacetate Anion

Disclaimer: The following data is illustrative and intended to represent typical outputs from computational chemistry studies. It is not based on published experimental or computational results for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O asymmetric stretch | 1650 | 1645 |

| C=O symmetric stretch | 1420 | 1415 |

| Tetrazole ring stretch | 1280 | 1275 |

| C-N stretch | 1100 | 1095 |

Reactivity Mechanisms and Chemical Transformations of Potassium 1 Tetrazolacetate

Mechanistic Studies of Thermal Decomposition and Energy Release Pathways

The thermal decomposition of tetrazole-containing compounds is a subject of significant research, particularly due to their use as energetic materials. The decomposition pathways are complex and highly dependent on the nature and position of substituents on the tetrazole ring. For N-substituted tetrazoles, such as Potassium 1-tetrazolacetate, the decomposition is believed to commence with the elimination of a nitrogen molecule (N₂) directly from the heterocyclic ring. researchgate.net This contrasts with many C-substituted tetrazoles, which often undergo an initial isomerization to an azidoimine intermediate before fragmentation. researchgate.net

A study on a closely related compound, a Bismuth(III) complex with tetrazole acetic acid, [Bi(tza)₃]n, provides valuable insight into the expected thermal behavior. bit.edu.cn Using Differential Scanning Calorimetry (DSC) and Thermogravimetric-Derivative Thermogravimetry (TG-DTG), researchers identified a multi-stage decomposition process. The complex undergoes two major intense exothermic events, indicating a significant and rapid release of energy. bit.edu.cn The decomposition ultimately leads to the formation of a stable metal oxide residue. bit.edu.cn This behavior highlights the energetic nature imparted by the tetrazolylacetate moiety.

Table 1: Thermal Decomposition Data for [Bi(tza)₃]n

This table summarizes the key thermal events observed during the decomposition of a Bismuth(III) tetrazolylacetate complex under a nitrogen atmosphere.

| Technique | Temperature Range (°C) | Observation | Final Residue |

|---|---|---|---|

| DSC | 217.4 - 530.3 | Two intense exothermic processes | Bi₂O₃ |

| TG-DTG | 217.4 - 570.0 | Multi-stage mass loss | Bi₂O₃ |

Data sourced from the study of [Bi(tza)₃]n. bit.edu.cn

Pathways of Electrophilic and Nucleophilic Substitution

The substitution reactivity of this compound is largely dictated by the electronic properties of the tetrazole ring.

Electrophilic Substitution: The tetrazole ring is an electron-deficient aromatic system due to the presence of four electronegative nitrogen atoms. This high degree of electron deficiency deactivates the ring towards electrophilic aromatic substitution at the carbon atom. Such reactions generally require the presence of powerful electron-releasing substituents, which are absent in this compound. bhu.ac.in Electrophilic attack, such as alkylation, occurs readily at the ring nitrogen atoms and is a fundamental step in the synthesis of N-substituted tetrazoles, but it is not a typical reaction pathway for modifying the pre-formed ring of this compound. researchgate.net

Nucleophilic Substitution: Nucleophilic aromatic substitution (SₙAr) on the tetrazole ring carbon is also challenging and typically requires activation by strong electron-withdrawing groups or the presence of a good leaving group, neither of which applies to the parent 1-tetrazolacetate structure. While SₙAr reactions have been demonstrated on aryl groups attached to a tetrazole ring or on highly activated fluoro-heterocycles, these conditions are not directly applicable here. acs.orgresearchgate.net For this compound, any nucleophilic substitution reactions would more plausibly occur at the methylene (B1212753) carbon of the acetate (B1210297) group, should a leaving group be present there, following standard Sₙ1 or Sₙ2 mechanisms.

Cycloaddition and Rearrangement Reactions Involving the Tetrazole Ring System

The tetrazole ring system is well-known for participating in cycloaddition and rearrangement reactions, which represent its most significant chemical transformations beyond decomposition.

Cycloaddition Reactions: While the [3+2] cycloaddition of azides and nitriles is a primary method for synthesizing the tetrazole ring, 1-substituted tetrazoles undergo a characteristic retro-[3+2] cycloaddition reaction. researchgate.netnih.govwikipedia.org Upon thermal or photochemical stimulation, these tetrazoles can eliminate a molecule of dinitrogen (N₂) to generate a highly reactive nitrile imine intermediate. wikipedia.org This intermediate is a 1,3-dipole and can be trapped in situ by various dipolarophiles, such as alkenes and alkynes, to form new heterocyclic systems like pyrazolines or pyrazoles. acs.orgnih.govnih.gov This two-step sequence, involving ring fragmentation followed by intermolecular cycloaddition, is a powerful synthetic tool.

Table 2: Representative Photoinduced Tetrazole-Alkene Cycloaddition

This table illustrates the general transformation where a 1-substituted tetrazole reacts with an alkene upon photoirradiation to form a pyrazoline derivative.

| Reactant 1 (Tetrazole) | Reactant 2 (Alkene) | Condition | Product Type |

|---|---|---|---|

| 1-Aryl-tetrazole | Norbornene | UV light (e.g., 302 nm) | Pyrazoline-fused adduct |

| 1-Aryl-tetrazole | Bicyclononyne (BCN) | UV light | Pyrazoline-fused adduct |

This represents a general reaction scheme described in the literature. acs.orgnih.gov

Rearrangement Reactions: The tetrazole ring can also undergo rearrangement reactions, often triggered by acylation. The degradative acylation of 5-substituted-1H-tetrazoles with acyl halides is a known method for synthesizing 1,3,4-oxadiazole (B1194373) derivatives. beilstein-journals.org This transformation involves an initial N-acylation, followed by ring-opening and subsequent cyclization with the loss of a nitrogen-containing fragment.

Complexation Behavior with Metal Centers

The tetrazolylacetate anion is a versatile ligand in coordination chemistry, capable of binding to metal centers through multiple donor atoms. The structure possesses both the nitrogen atoms of the tetrazole ring (N-donors) and the oxygen atoms of the carboxylate group (O-donors), allowing for various coordination modes.

Tetrazoles, particularly in their deprotonated (tetrazolate) form, are excellent ligands for a wide range of metal ions. arkat-usa.orgcore.ac.uk For 1-substituted tetrazoles, the nitrogen atom at the 4-position (N4) is the most basic and serves as the primary coordination site. arkat-usa.orgacs.org

The bifunctional nature of the 1-tetrazolylacetate ligand allows it to act as a chelating or bridging ligand, forming stable complexes and coordination polymers. A prime example is the structure of [Bi(tza)₃]n (where tza = tetrazole acetate), which has been characterized by single-crystal X-ray diffraction. bit.edu.cn In this polymer, each bismuth(III) center is nine-coordinate. It is bound by three nitrogen atoms from three different tetrazole rings (at the N4 position) and six oxygen atoms from the carboxylate groups of another three ligands. Each tetrazolylacetate ligand acts in a tridentate fashion, simultaneously chelating and bridging metal centers. This intricate coordination network results in the formation of a stable layered polymeric structure. bit.edu.cn This demonstrates the ligand's ability to organize metal centers into higher-order architectures.

Table 3: Crystallographic Data for [Bi(tza)₃]n

This table provides key structural information for the coordination polymer formed between Bismuth(III) and the tetrazolylacetate ligand.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉BiN₁₂O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Coordination Number | 9 (Bi³⁺) |

| Ligand Coordination Mode | Tridentate, chelating, bridging |

| Donor Atoms | N4 (tetrazole), O (carboxylate) |

Data sourced from the crystallographic study of [Bi(tza)₃]n. bit.edu.cn

Synthesis and Characterization of Potassium 1 Tetrazolacetate Derivatives and Analogs

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid functionality of 1-tetrazolylacetic acid, the conjugate acid of potassium 1-tetrazolacetate, is a prime site for chemical modification through esterification and amidation reactions. These transformations are fundamental in organic synthesis, enabling the modulation of a molecule's physicochemical properties, such as solubility, stability, and bioavailability.

Esterification:

The conversion of 1-tetrazolylacetic acid to its corresponding esters can be achieved through various established methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, the carboxylate can be activated to facilitate ester formation. For instance, reacting the potassium salt with an alkyl halide is a straightforward method for obtaining the corresponding ester.

A patented process describes the preparation of 1H-tetrazole-1-acetate esters by reacting azidoacetate esters with acyl cyanides or cyanoformates. These esters are valuable intermediates in the synthesis of cephalosporin (B10832234) and penicillin antibiotics. The hydrolysis of these esters, using either acidic or basic conditions, yields the parent 1H-tetrazole-1-acetic acid. The alkali metal salts, including the potassium salt, can be prepared by treating the ester products with an alkali metal hydroxide (B78521) in an alcohol solvent.

| Reactant 1 | Reactant 2 | Product | Application |

| 1-Tetrazolylacetic Acid | Alcohol (e.g., Ethanol) | Ethyl 1-tetrazolylacetate | Intermediate for pharmaceuticals |

| This compound | Alkyl Halide (e.g., Methyl Iodide) | Methyl 1-tetrazolylacetate | Synthetic building block |

| Azidoacetate Ester | Acyl Cyanide | 5-Acyl-1H-tetrazole-1-acetate ester | Intermediate for antibiotics |

Amidation:

The synthesis of amides from 1-tetrazolylacetic acid typically involves the activation of the carboxylic acid group to form a more reactive intermediate, which then reacts with an amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Recent research has highlighted the use of functionalized tetrazoles as latent active esters for amide bond synthesis, avoiding the need for external coupling agents. This methodology has been shown to be widely applicable to a range of substrates, affording amides in excellent yields. While not directly involving this compound as a starting material, this approach underscores the inherent reactivity of the tetrazole moiety in facilitating amide bond formation.

| Carboxylic Acid | Amine | Coupling Reagent | Product |

| 1-Tetrazolylacetic Acid | Primary Amine | DCC/HOBt | N-Alkyl-1-tetrazolylacetamide |

| 1-Tetrazolylacetic Acid | Secondary Amine | EDC/HOBt | N,N-Dialkyl-1-tetrazolylacetamide |

| Functionalized Tetrazole | Benzylamine | (Internal Activation) | N-Benzylbenzamide |

Ring-Substituted Tetrazolylacetate Derivatives

Modification of the tetrazole ring itself provides another avenue for creating a diverse range of derivatives. Introducing substituents at the C5 position of the tetrazole ring can significantly influence the electronic properties and biological activity of the resulting molecules.

The synthesis of 5-substituted-1H-tetrazoles is often achieved through the [2+3] cycloaddition of an azide (B81097) with a nitrile. By choosing an appropriately substituted nitrile, a variety of functional groups can be installed at the C5 position. Subsequent N-alkylation of the 5-substituted tetrazole with an acetate-bearing electrophile would yield the desired ring-substituted tetrazolylacetate derivatives.

For example, pyrazolyl tetrazole acetic acids have been synthesized by reacting 5-substituted pyrazolyl tetrazoles with ethyl chloroacetate, followed by saponification. These compounds have demonstrated antiproliferative activity against colon and prostate cancer cell lines.

| Starting Material | Reagents | Product |

| 5-Substituted Tetrazole | 1. Ethyl chloroacetate, 2. NaOH | 5-Substituted-1-tetrazolylacetic acid |

| 5-Pyrazolyl Tetrazole | 1. Ethyl chloroacetate, 2. Saponification | Pyrazolyl tetrazole acetic acid |

Development of Polymeric Materials Incorporating Tetrazolylacetate Moieties

The incorporation of tetrazole moieties into polymer backbones has been an area of active research due to the unique properties these heterocycles impart, such as high nitrogen content, thermal stability, and coordination ability. Poly(5-vinyltetrazole) is a well-studied example of a tetrazole-containing polymer.

Derivatization of such polymers provides a route to functional materials. For instance, the alkylation of poly(5-vinyl tetrazole) has been investigated to produce a variety of poly(N-alkyl-5-vinyl tetrazole)s. This polymer-analogous reaction allows for the introduction of different functional groups along the polymer chain.

A potential approach to incorporate tetrazolylacetate moieties into a polymer would be to first synthesize a vinyl-functionalized tetrazolylacetate monomer. This monomer could then be polymerized or copolymerized with other vinyl monomers to yield a range of polymeric materials with tunable properties. The pendant tetrazolylacetate groups could serve as sites for further modification or as ligands for metal coordination.

| Polymer | Modification | Resulting Polymer | Potential Application |

| Poly(5-vinyltetrazole) | Alkylation with various alkyl halides | Poly(N-alkyl-5-vinyl tetrazole)s | Functional materials |

| (Hypothetical) Vinyl-functionalized tetrazolylacetate | Polymerization | Poly(vinyl-tetrazolylacetate) | Metal-coordinating polymers, functional coatings |

Bio-inspired Derivatives and Conjugates

The tetrazole ring is often considered a bioisostere of the carboxylic acid group due to its similar acidity and planar structure. This property has been widely exploited in medicinal chemistry to design drug candidates with improved metabolic stability and pharmacokinetic profiles.

The synthesis of bio-inspired derivatives and conjugates of 1-tetrazolylacetic acid involves attaching it to biologically relevant molecules such as amino acids, peptides, or other pharmacophores. These conjugations can be achieved through the amidation reactions described in section 6.1, where the amine component is a biomolecule or a derivative thereof.

For example, the conjugation of tetrazole-based probes to carboxylic acid residues in proteins has been reported as a method for protein modification. This highlights the potential for using tetrazolylacetic acid derivatives to interact with or label biological macromolecules. The synthesis of pyrazolyl tetrazole acetic acids with antiproliferative activity is another example of creating bioactive derivatives.

| Tetrazole Derivative | Biomolecule/Pharmacophore | Conjugation Method | Potential Application |

| 1-Tetrazolylacetic Acid | Amino Acid Ester | Amide coupling | Peptidomimetics |

| Activated 1-Tetrazolylacetic Acid | Protein (with available amine) | Acylation | Protein labeling/modification |

| Pyrazolyl tetrazole acetic acid | (Incorporated during synthesis) | N/A | Anticancer agents |

Advanced Applications of Potassium 1 Tetrazolacetate and Its Analogs in Materials Science

Development of High-Performance Energetic Materials

The incorporation of nitrogen-rich heterocycles is a prominent strategy in the development of advanced energetic materials, sought for their high heats of formation, significant gas-phase products upon decomposition, and enhanced performance characteristics. The tetrazole ring, a key feature of potassium 1-tetrazolacetate and its analogs, is particularly valued in this field. With a nitrogen content of 80% by mass and a high positive enthalpy of formation, the tetrazole moiety acts as an "explosophoric" fragment, significantly boosting the energy content of molecules into which it is incorporated d-nb.info. These characteristics make tetrazole derivatives promising candidates for new high-energy density materials (HEDMs) with applications as explosives and propellants semanticscholar.orgresearchgate.net.

Evaluation of Detonation Parameters and Energy Content

One such analog, 2-(1H-tetrazol-5-yl)acetate cellulose (B213188) nitrate, has shown promising energetic properties. Research indicates that this compound possesses a favorable combination of high energy content and good thermal stability. The calculated detonation parameters for this and a related compound highlight their potential as energetic materials, with performance characteristics that are superior to traditional nitrocellulose researchgate.net.

Below is a table summarizing the calculated energetic properties for cellulose-based polymers functionalized with tetrazolylacetate, which serve as key analogs for understanding the potential of this chemical family.

| Compound | Density (g/cm³) | Explosion Energy (kJ/kg) | Detonation Velocity (m/s) |

| Oxidized Cellulose 2-(1H-tetrazol-5-yl)acetate Nitrate | 1.703 | 5334 | 7785 |

| Microcrystalline Cellulose 2-(1H-tetrazol-5-yl)acetate Nitrate | 1.687 | 5040 | 7613 |

| Data sourced from computational analysis using EXPLO5 (V6.04) software as reported in the literature. researchgate.net |

Formulation in Propellants and Explosives

Tetrazole derivatives are actively investigated as components in advanced propellant and explosive formulations. Their high nitrogen content leads to the generation of a large volume of gaseous products upon combustion, primarily dinitrogen (N₂), which is beneficial for propellant applications. Furthermore, the formation of stable N₂ gas is a highly exothermic process that contributes significantly to the material's energy release.

The development of energetic materials based on tetrazole-functionalized polymers, such as the cellulose nitrates discussed above, opens avenues for their use in advanced solid propellants researchgate.net. Such biopolymers could serve as energetic binders or plasticizers in composite explosives and propellant grains. Materials with high detonation performance and relatively low sensitivity are sought as potential replacements for conventional secondary explosives like RDX semanticscholar.orgdtic.mil. The research into tetrazolyl-triazine compounds, for example, aims to create green alternatives to TNT and environmentally benign, low-erosion ingredients for gun propellants researchgate.netrsc.org. The favorable balance of performance and stability in tetrazole compounds makes them attractive for formulating next-generation energetic systems researchgate.net.

Coordination Polymers and Metal-Organic Frameworks (MOFs) Based on Tetrazolylacetate Ligands

The tetrazolylacetate ligand, present in this compound, is a versatile building block for the construction of coordination polymers and metal-organic frameworks (MOFs). The ligand possesses multiple potential coordination sites: the nitrogen atoms of the tetrazole ring and the oxygen atoms of the acetate (B1210297) group. This multifunctionality allows it to bridge multiple metal centers, facilitating the formation of extended one-, two-, or three-dimensional networks.

Tetrazole-based ligands are well-documented in the synthesis of MOFs and coordination polymers rsc.orgrsc.org. The nitrogen atoms of the tetrazole ring can adopt various bridging coordination modes, leading to a wide array of network topologies and structures. This synthetic versatility is crucial for designing materials with specific properties, such as porosity for gas storage or tailored electronic properties rsc.org. For instance, researchers have successfully synthesized coordination polymers using ligands like 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole, which form 2D layers that are further connected into 3D supramolecular architectures through hydrogen bonding rsc.org. Similarly, complex tri-topic tetrazole ligands have been used to construct MOFs with exceptionally large pores and highly charged metal clusters rsc.org.

While specific examples of MOFs constructed directly from the 1-tetrazolylacetate ligand are not prevalent in the surveyed literature, the established coordination chemistry of related tetrazole compounds strongly suggests its suitability for creating novel frameworks. The combination of the tetrazole ring for robust network formation and the carboxylate group for additional connectivity provides a powerful tool for crystal engineering. The resulting MOFs or coordination polymers could be explored for applications in gas separation, catalysis, and sensing, leveraging the properties endowed by both the metallic nodes and the functional organic linker.

Role in Catalysis and Chemical Transformations

Tetrazole derivatives and their corresponding metal complexes are emerging as significant players in the field of catalysis. The tetrazolylacetate ligand can coordinate to a metal center, and the electronic properties of the ligand can modify the reactivity and selectivity of the metal, making it an active catalyst for various organic transformations researchgate.net. The nitrogen-rich environment provided by the tetrazole ring can stabilize different oxidation states of the metal ion, which is often crucial for catalytic cycles.

A review of recent developments highlights that tetrazole analogues can act as effective ligands in the synthesis of metal complexes used for sensing applications and as reagents in the preparation of nanomaterials researchgate.net. The structural versatility of tetrazole-based compounds allows for the fine-tuning of the catalyst's steric and electronic environment to optimize its performance researchgate.net.

Furthermore, coordination polymers and MOFs built with tetrazolylacetate-like ligands can function as heterogeneous catalysts. These materials offer the advantages of easy separation from the reaction mixture and potential reusability. For example, zinc(II) coordination polymers constructed from tetracarboxylate linkers have been shown to be highly active and recoverable heterogeneous catalysts for the cyanosilylation of benzaldehydes mdpi.com. This demonstrates the principle that by immobilizing active metal centers within a robust framework using functional ligands, stable and efficient catalytic systems can be achieved. The potential for this compound and its analogs to form similar catalytically active frameworks is therefore a promising area for future research.

Sensing and Detection Technologies

The development of chemical sensors often relies on the specific interaction between an analyte and a receptor molecule, which is then translated into a measurable signal. Ligands that can selectively bind to certain ions or molecules are critical components of such sensors. The tetrazolylacetate ligand, with its multiple nitrogen and oxygen donor atoms, possesses the fundamental characteristics required for a chemical receptor.

While the direct application of this compound in sensing technologies is not widely reported, the principles of coordination chemistry suggest its potential. The tetrazole moiety is known to form stable complexes with a variety of metal ions researchgate.net. This binding capability could be harnessed to detect specific metal cations in solution. If the coordination event leads to a change in an optical (color or fluorescence) or electrochemical property, a sensor can be designed.

Conjugated polymers are often used in chemical sensing because binding events along the polymer chain can be translated into a highly amplified optical or electronic signal azoulaygroup.org. Incorporating a tetrazolylacetate moiety as a pendant group on a conjugated polymer backbone could create a selective sensor for analytes that coordinate to the ligand. The binding event would perturb the electronic structure of the polymer, leading to a detectable change in its properties. Although this remains a conceptual application for tetrazolylacetate, it is based on well-established principles in sensor design.

Future Directions and Interdisciplinary Research Prospects

Tailored Synthesis of Functionalized 1-Tetrazolacetate Scaffolds

Future synthetic research will focus on the precise installation of functional groups onto the 1-tetrazolacetate scaffold to impart specific properties. While traditional methods like 1,3-dipolar cycloaddition between nitriles and azides provide a foundational route to the tetrazole ring, the next generation of synthesis will emphasize efficiency, diversity, and complexity. nih.gov

A key area of development will be the expanded use of multicomponent reactions (MCRs). nih.gov MCRs, such as the Ugi and Passerini reactions, allow for the construction of complex molecules in a single step from three or more starting materials, offering an efficient pathway to libraries of diversely functionalized tetrazolacetates. beilstein-journals.org This strategy enables the rapid generation of derivatives with varied steric and electronic properties, crucial for tuning the compound's performance in different applications. beilstein-journals.org

Furthermore, late-stage functionalization techniques will be critical for modifying pre-formed tetrazolacetate structures. These methods will allow for the introduction of sensitive or complex functionalities that might not be compatible with the initial ring-forming reactions. The goal is to create a "toolbox" of synthetic methods that allow for the predictable and controlled synthesis of 1-tetrazolacetate derivatives designed for purpose.

| Synthetic Strategy | Description | Potential Functionalization | Anticipated Advantages |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to form a single product. nih.gov | Diverse alkyl/aryl groups, amides, esters. | High atom economy, efficiency, and access to molecular diversity. nih.gov |

| Late-Stage Functionalization | Modification of a pre-existing tetrazolacetate core. | Halogens, boronic esters, complex bioactive moieties. | Allows for incorporation of sensitive functional groups and rapid library generation. |

| Flow Chemistry | Performing reactions in a continuously flowing stream rather than a batch. | Improved control over reaction parameters for hazardous intermediates (e.g., azides). | Enhanced safety, scalability, and potential for higher yields and purity. |

| Click Chemistry | Utilizing reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). | Attachment of polymers, biomolecules, or sensor moieties via a triazole linker. | High efficiency, mild reaction conditions, and bio-orthogonality. |

Integration with Advanced Characterization Techniques (e.g., In-situ Spectroscopy)

A deeper understanding of the structure-property relationships in potassium 1-tetrazolacetate derivatives requires the use of advanced characterization techniques, particularly those that can probe molecular behavior under operational conditions. mdpi.com While standard techniques like NMR and FT-IR are essential for routine characterization, future research will increasingly rely on in-situ and specialized methods to gain dynamic insights. nih.govpnrjournal.com

In-situ hydrothermal synthesis, for example, allows for the real-time monitoring of the formation of tetrazole-based coordination polymers, providing crucial information about reaction intermediates and mechanisms. rsc.orgrsc.org This approach can be adapted to study the synthesis of functionalized tetrazolacetates, optimizing reaction conditions for yield and purity. rsc.org In-situ spectroscopy, such as monitoring changes in FT-IR or Raman spectra under thermal or electrical stimuli, can reveal phase transitions, degradation pathways, and the interactions of the tetrazolacetate moiety with its environment. nih.gov

For solid-state applications, synchrotron-based techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) could be employed to characterize the thin-film microstructure of tetrazolacetate-based materials, correlating molecular packing with electronic or physical properties. gatech.edu These advanced methods provide a level of detail that is unattainable with bulk characterization techniques, enabling a more refined approach to material design. mdpi.comgatech.edu

| Technique | Type of Information Provided | Relevance to 1-Tetrazolacetate Research |

|---|---|---|

| In-situ FT-IR/Raman Spectroscopy | Real-time monitoring of vibrational modes during a chemical reaction or physical process. nih.gov | Studying reaction kinetics, identifying transient species, and observing structural changes under stress. |

| Synchrotron GIWAXS | Characterization of molecular orientation and packing in thin films. gatech.edu | Understanding how processing conditions affect the solid-state structure of tetrazolacetate-based materials. |

| Solid-State NMR (ssNMR) | Detailed information on the local chemical environment in solid samples. | Probing polymorphism and characterizing host-guest interactions in metal-organic frameworks. |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution imaging of molecular structures, particularly for biological macromolecules. mdpi.com | Visualizing the binding of tetrazolacetate-based inhibitors to their target enzymes. |

Rational Design Principles for Enhanced Performance in Specific Applications

The future development of this compound applications will be heavily influenced by rational design, where computational methods are used to predict molecular properties and guide synthetic efforts. mdpi.com This approach saves significant time and resources by prioritizing the synthesis of compounds with the highest probability of success. mdpi.com

Computational tools such as Density Functional Theory (DFT) can be used to calculate the electronic properties of novel tetrazolacetate derivatives, predicting their stability, reactivity, and optical properties. pnrjournal.com For applications in medicinal chemistry, molecular docking and molecular dynamics simulations can predict the binding affinity and mode of interaction of a tetrazolacetate-based molecule with a biological target, such as an enzyme or receptor. nih.gov This allows for the in silico screening of large virtual libraries of compounds before committing to their synthesis.

These predictive models enable the design of molecules with enhanced performance characteristics. For instance, in the field of energetic materials, DFT can be used to design derivatives with an optimal balance of high energy density and thermal stability. In coordination chemistry, modeling can help design tetrazolacetate ligands that self-assemble into metal-organic frameworks (MOFs) with desired pore sizes and functionalities. nih.gov

| Design Principle | Computational Tool | Target Performance Enhancement | Example Application Area |

|---|---|---|---|

| Tuning Electronic Properties | Density Functional Theory (DFT) pnrjournal.com | Increased thermal stability; modified redox potential. | Energetic materials; battery electrolytes. |

| Optimizing Molecular Geometry | Molecular Mechanics / Semi-empirical methods | Improved crystal packing density; specific pore geometry. | High-density materials; custom MOFs. |

| Enhancing Binding Affinity | Molecular Docking / Molecular Dynamics mdpi.comnih.gov | Increased potency and selectivity for a biological target. | Medicinal chemistry (e.g., enzyme inhibitors). |

| Predicting Spectroscopic Signatures | Time-Dependent DFT (TD-DFT) | Designing molecules with specific absorption/emission wavelengths. | Fluorescent probes; organic electronics. |

Emerging Applications in Niche and Specialized Fields

While tetrazoles are established in fields like medicine and energetic materials, the unique properties of functionalized 1-tetrazolacetates open doors to more specialized applications. nih.govresearchgate.net Future research will likely see these compounds being explored in niche areas where their specific combination of a nitrogen-rich heterocycle, a carboxylate-like functional group, and a potassium counter-ion can be leveraged.

One promising area is in the development of "smart" materials. The tetrazolacetate moiety could act as a versatile ligand for creating MOFs or coordination polymers with interesting physical properties, such as fluorescence, ferroelectricity, or dielectric behaviors, which could be modulated by external stimuli. rsc.org

In biotechnology and tissue engineering, the tetrazolacetate scaffold could be functionalized with bioactive molecules and incorporated into biodegradable polymers. nih.gov Such functionalized scaffolds could provide temporary structural support while actively promoting tissue regeneration by presenting specific chemical cues to cells. nih.govnih.gov The tetrazole group's metabolic stability makes it an attractive component for such long-term biological applications. nih.gov

Another potential niche is in the field of specialized electrolytes for electrochemical devices. The combination of the potassium ion and the organic tetrazolacetate anion could lead to the development of novel ionic liquids or solid-state ion conductors with unique conductivity and stability profiles, relevant for next-generation potassium-ion batteries. nist.gov

| Niche Field | Potential Application | Key Property of Tetrazolacetate | Rationale |

|---|---|---|---|

| Smart Materials | Ligands for stimuli-responsive MOFs. rsc.org | Coordination ability of the tetrazole ring and carboxylate group. | The rigid and electron-rich nature of the tetrazole ring can lead to frameworks with unique optical or electronic properties. rsc.org |

| Tissue Engineering | Functionalization of biodegradable scaffolds. nih.gov | Metabolic stability and ability to be functionalized with biomolecules. nih.gov | Can act as a stable linker to attach growth factors or cell adhesion peptides to a polymer backbone. nih.gov |

| Separation Science | Stationary phase in ion-exchange chromatography. | Ionic nature and tunable lipophilicity. | The scaffold can be functionalized to create selective interactions with specific analytes. |

| Specialty Electrolytes | Component of solid-state potassium-ion conductors. | Presence of mobile K+ ions and a stable organic anion. | Could offer advantages in safety and electrochemical stability compared to inorganic electrolytes. nist.gov |

Q & A

Q. What are the established synthetic pathways for Potassium 1-tetrazolacetate, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via the alkylation of tetrazole derivatives using potassium salts. Key variables include solvent polarity (e.g., aqueous vs. organic media), temperature (20–80°C), and stoichiometric ratios of reactants. Purity can be optimized using recrystallization in ethanol-water mixtures, monitored by HPLC with UV detection (λ = 254 nm) . Yield improvements (>75%) are achievable by controlling pH (neutral to slightly alkaline) and avoiding prolonged heating, which may degrade the tetrazole ring.

Q. How can structural characterization of this compound be systematically validated?

Methodological Answer: Use a combination of FTIR (to confirm carboxylate and tetrazole ring vibrations at 1650 cm⁻¹ and 1450 cm⁻¹, respectively), ¹H/¹³C NMR (to resolve methylene protons adjacent to the tetrazole group at δ 3.8–4.2 ppm), and X-ray crystallography for definitive stereochemical confirmation. Cross-validate results with elemental analysis (C, H, N content within ±0.3% of theoretical values) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer: The compound’s tetrazole moiety may pose explosive risks under high heat or mechanical friction. Conduct small-scale stability tests using differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds (>150°C). Store in inert atmospheres (argon) at ≤4°C, and avoid contact with strong oxidizers (e.g., chlorates) due to redox reactivity .

Advanced Research Questions

Q. How does this compound’s stability vary under different pH and temperature conditions, and what degradation products form?

Methodological Answer: Accelerated stability studies (ICH guidelines) at pH 2–12 and 40–60°C reveal hydrolytic degradation of the acetate group at pH < 4, forming tetrazole-1-acetic acid. Quantify degradation via LC-MS (ESI⁻ mode, m/z 141 for the free acid). Buffer selection (e.g., phosphate vs. acetate) significantly impacts degradation rates; phosphate buffers at pH 7.4 show <5% degradation over 30 days .

Q. What computational models predict the ligand-binding efficiency of this compound in coordination chemistry applications?

Methodological Answer: Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) model the compound’s affinity for transition metals (e.g., Cu²⁺, Zn²⁺). The tetrazole nitrogen lone pairs exhibit strong σ-donor capacity, with binding energies calculated at −45 to −60 kJ/mol. Experimental validation via UV-Vis titration (metal-ligand charge transfer bands at 300–400 nm) aligns with computational predictions .

Q. How can contradictory literature data on this compound’s solubility be resolved?

Methodological Answer: Discrepancies arise from solvent polarity and ionic strength variations. Use the shake-flask method with standardized solvents (e.g., water, DMSO) at 25°C. For aqueous solubility, account for counterion effects (e.g., KCl byproduct) via ion-pair chromatography. Reported solubility ranges (12–18 mg/mL in water) narrow to 14.5 ± 0.7 mg/mL when ionic strength is controlled (0.1 M NaCl) .

Q. What role does this compound play in energetic materials research, and how is its performance quantified?

Methodological Answer: As a nitrogen-rich ligand, it enhances combustion efficiency in pyrotechnic formulations. Test detonation velocity (D = 6500–7200 m/s) using high-speed photography and pressure sensors. Compare with analogues (e.g., sodium salts) to isolate potassium’s role in stabilizing reactive intermediates via flame calorimetry (ΔH combustion = −3200 ± 150 kJ/mol) .

Q. What strategies optimize the reproducibility of this compound-based assays in biochemical studies?

Methodological Answer: Standardize stock solutions in deoxygenated buffers to prevent oxidative decomposition. Pre-filter (0.22 µm) to remove particulate interference. For enzyme inhibition assays (e.g., carbonic anhydrase), validate IC₅₀ values across multiple plate readers and normalize to positive controls (e.g., acetazolamide). Inter-laboratory reproducibility improves with shared protocols for pH adjustment and temperature equilibration .

Methodological Frameworks

Q. How to design a scoping review on this compound’s applications in material science?

Methodological Answer: Follow Arksey & O’Malley’s framework: (1) Define research objectives (e.g., mapping synthesis-to-application workflows); (2) Search EMBASE, SciFinder, and patents (2000–2025); (3) Chart data by synthesis method, characterization techniques, and functional outcomes; (4) Consult domain experts to validate gaps (e.g., scalability of coordination polymers); (5) Synthesize trends using PRISMA-ScR guidelines .

Q. What statistical approaches resolve batch-to-batch variability in this compound synthesis?

Methodological Answer: Apply multivariate analysis (PCA or PLS) to identify critical process parameters (CPPs) like stirring rate and cooling gradient. For example, a DoE (Box-Behnken design) with 15 batches isolates temperature (p < 0.01) and solvent volume (p < 0.05) as key CPPs. Implement real-time PAT (Process Analytical Technology) via inline FTIR to reduce variability to <5% RSD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.